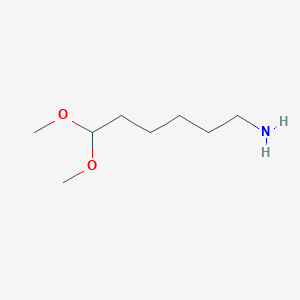

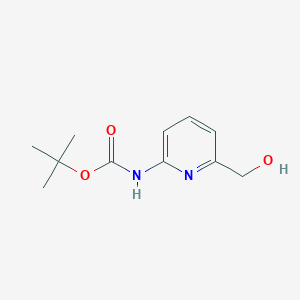

![molecular formula C14H10Cl2O3 B1342723 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid CAS No. 149288-40-4](/img/structure/B1342723.png)

4-[(2,3-Dichlorophenoxy)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

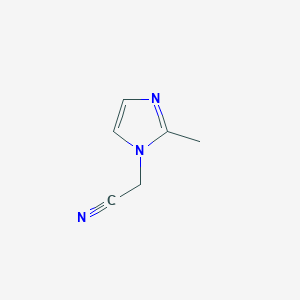

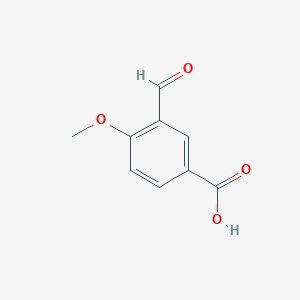

The compound 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid is a benzoic acid derivative with a dichlorophenoxy methyl group attached to the fourth position of the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar benzoic acid derivatives and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the formation of key functional groups and the establishment of the desired molecular framework. For instance, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid involved reactions between ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . Similar synthetic strategies could potentially be applied to synthesize 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid, with appropriate precursors and reaction conditions tailored to introduce the dichlorophenoxy methyl group.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic techniques such as NMR, IR, and UV-VIS, as well as computational methods like density functional theory (DFT) . These studies can reveal the geometry, electronic configuration, and intermolecular interactions of the molecules. For example, the dihedral angle between aromatic rings and the presence of hydrogen bonding can significantly influence the molecular conformation .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The reactivity of such compounds is often explored through their electronic properties, such as the HOMO-LUMO gap, which can be indicative of their chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, including solubility, melting points, and crystalline structure, can be determined through experimental techniques and theoretical calculations . For instance, the crystal structure can be elucidated using X-ray diffraction, and the strength of intermolecular interactions can be assessed through Hirshfeld surface analysis . Additionally, spectroscopic data can provide information on vibrational frequencies and electronic transitions .

Scientific Research Applications

Environmental Monitoring and Remediation

A study outlines a rapid analytical method for detecting chlorophenoxy acid herbicides in water, which could potentially apply to compounds like "4-[(2,3-Dichlorophenoxy)methyl]benzoic acid" for environmental monitoring and pollution control (Catalina et al., 2000). The research on the degradation of 4-chlorophenol under UV light and organic oxidants further underscores the importance of understanding the behavior of chlorophenoxy compounds in environmental remediation processes (Sharma et al., 2012).

Advanced Materials and Sensors

Research into novel fluorescence probes for detecting reactive oxygen species showcases the utility of benzoic acid derivatives in creating sensitive detection systems for biological and chemical applications (Setsukinai et al., 2003). Furthermore, studies on the aggregation-enhanced emission and solid-state emission from naphthalimide derivatives, including benzoic acid derivatives, highlight their potential in designing new materials with unique photophysical properties (Srivastava et al., 2016).

Analytical Chemistry

The simultaneous determination of herbicides and their transformation products in environmental waters emphasizes the role of analytical chemistry in tracking and understanding the fate of chlorophenoxy compounds and their derivatives (Laganà et al., 2002). Synthesis studies of compounds for electrophysical properties exploration and the development of materials with unique properties also shed light on the chemical versatility and application potential of such compounds (Salazkin et al., 2020).

Safety And Hazards

properties

IUPAC Name |

4-[(2,3-dichlorophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(13(11)16)19-8-9-4-6-10(7-5-9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFSQNOVIQZJHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260854 |

Source

|

| Record name | 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |

CAS RN |

149288-40-4 |

Source

|

| Record name | 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149288-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.